2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWYXGIKFBCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594553 | |
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-99-0 | |
| Record name | 2-(3-Chlorophenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Chlorophenyl)thiazole-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anticancer agents like Dasatinib and antimicrobial compounds.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Within this important class of heterocycles, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde emerges as a particularly valuable building block for drug discovery and organic synthesis.[2]
This technical guide provides an in-depth analysis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, offering a researcher-focused perspective on its fundamental properties, validated synthetic protocols, and vast potential for derivatization. The strategic placement of the 3-chlorophenyl group at the 2-position and the reactive carbaldehyde at the 4-position creates a molecule primed for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below has been aggregated from reliable chemical databases and literature sources.
Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNOS | [3] |
| Molecular Weight | 223.68 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| CAS Number | 859850-99-0 | [5] |
| Monoisotopic Mass | 222.98586 Da | [3] |
| Predicted XlogP | 3.0 | [3] |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and DME. | [5][6] |
Spectroscopic Profile
-
¹H NMR: Expect a singlet for the thiazole proton (C5-H) around δ 8.0-8.5 ppm. The aldehyde proton (-CHO) will appear as a singlet further downfield, typically δ 9.5-10.5 ppm. The four aromatic protons of the 3-chlorophenyl ring will present as a complex multiplet pattern in the δ 7.4-8.0 ppm region.
-
¹³C NMR: The aldehyde carbon is the most deshielded, appearing around δ 185-195 ppm. The carbons of the thiazole ring will resonate between δ 120-170 ppm, while the chlorophenyl carbons will be found in the δ 125-140 ppm range.
-
IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z ≈ 223, with a characteristic [M+2]+ isotope peak at ≈ 225 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Synthesis and Mechanistic Considerations
The construction of the 2-aryl-thiazole-4-carbaldehyde core can be approached through several synthetic strategies. The most prevalent and reliable methods are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions.[7][8]
Method 1: Hantzsch Thiazole Synthesis (Conceptual)
The Hantzsch synthesis is a classic and robust method for forming the thiazole ring, typically involving the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[7][9]
-
Causality: This pathway is favored for its atom economy and the direct formation of the core scaffold. The reaction proceeds via nucleophilic attack of the thioamide's sulfur onto the electrophilic carbon of the halo-carbonyl compound, followed by cyclization and dehydration.
Method 2: Suzuki-Miyaura Cross-Coupling (Field-Proven Protocol)
A more modern and highly versatile approach involves a Suzuki-Miyaura coupling. This method offers excellent functional group tolerance and generally high yields. A specific protocol for a closely related analog has been reported and is adapted here.[5]
-
Reagent Preparation: To a microwave-safe vial, add 2-bromothiazole-4-carbaldehyde (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).
-
Scientist's Note: The choice of Pd(PPh₃)₄ is critical; it is a robust catalyst for Suzuki couplings involving heteroaryl halides. The 10 mol% loading ensures efficient catalytic turnover.
-
-
Solvent & Degassing: Add a degassed 1:1 mixture of 1,2-dimethoxyethane (DME) and ethanol.
-
Rationale: Degassing the solvent by purging with an inert gas like nitrogen or argon is a crucial, non-negotiable step. It removes dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby quenching the reaction.
-
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Pass the solution through a short plug of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde lies in the reactivity of its aldehyde functional group. This aldehyde serves as a versatile electrophilic handle for a multitude of chemical transformations, making it an ideal starting point for generating a library of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to enhance solubility and target engagement.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain, forming various alkenes. This can be used to introduce linkers or other functional groups.
-
Condensation Reactions: Aldol or Knoevenagel condensations with active methylene compounds can be used to construct more complex scaffolds.[2]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to two additional classes of derivatives for further functionalization.
Potential Applications in Drug Discovery
The thiazole nucleus is a privileged scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][10]
-
Antimicrobial Agents: The structural motif of 2-arylthiazole is present in compounds showing activity against both Gram-positive and Gram-negative bacteria.[11]
-
Anticancer Agents: Many kinase inhibitors incorporate the thiazole ring. The ability to easily derivatize the 4-position allows for the exploration of structure-activity relationships (SAR) to optimize binding to target proteins.[12][13]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as anti-inflammatory agents, and this scaffold provides a solid foundation for developing new candidates in this therapeutic area.[2][4]
The subject compound, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, is therefore an excellent starting material for medicinal chemistry campaigns. Its derivatives can be screened in various biological assays to identify lead compounds for further development.[2][4][14]
Conclusion
As demonstrated, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an attractive starting material for researchers in both academic and industrial settings. The reactivity of its aldehyde functional group opens a gateway to a vast chemical space, enabling the rapid generation of diverse molecular libraries. From a Senior Application Scientist's perspective, the strategic value of this compound lies in its potential to accelerate the discovery of novel small-molecule therapeutics targeting a wide range of diseases.
References
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BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- Unknown Source. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. This source could not be fully verified.
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Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Available from: [Link]
-
Molbase. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis. Available from: [Link]
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ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]
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ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Available from: [Link]
-
PubChem. Thiazole-4-carboxaldehyde. Available from: [Link]
-
National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
-
PubChemLite. 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
LookChem. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Available from: [Link]
-
ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
ResearchGate. Biological Potential of Thiazole Derivatives of Synthetic Origin. Available from: [Link]
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2-(3-Chlorophenyl)thiazole-4-carbaldehyde CAS number 859850-99-0
[1][2]
Executive Summary
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (CAS 859850-99-0) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a thiazole core substituted with a meta-chlorophenyl group at the C2 position and a reactive formyl group at C4, this compound serves as a versatile pharmacophore scaffold.
Its structural significance lies in the thiazole ring , a bioisostere often employed to improve metabolic stability and lipophilicity in drug candidates, combined with the 3-chlorophenyl moiety, which frequently enhances potency through halogen bonding and hydrophobic interactions in protein binding pockets. The C4-aldehyde functionality provides a "divergent point" for late-stage functionalization, making it indispensable for Structure-Activity Relationship (SAR) studies in kinase inhibitors, anti-inflammatory agents, and agrochemicals.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde |
| CAS Number | 859850-99-0 |
| Molecular Formula | C₁₀H₆ClNOS |
| Molecular Weight | 223.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
| Storage Conditions | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| SMILES | O=CC1=CSC(C2=CC=CC(Cl)=C2)=N1 |
| MDL Number | MFCD06738360 |
Synthetic Strategies
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be approached via two distinct methodologies, depending on the scale and available starting materials.
Strategy A: Suzuki-Miyaura Coupling (Discovery Scale)
This route is preferred for library generation where the 2-bromothiazole-4-carbaldehyde scaffold is available. It allows for the rapid diversification of the aryl ring at the C2 position.
-
Mechanism: Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
-
Advantages: High functional group tolerance, mild conditions, convergent synthesis.[2]
Strategy B: Hantzsch Thiazole Synthesis (Process Scale)
This is the classical, robust route for bulk manufacturing . It constructs the thiazole ring from acyclic precursors.
-
Mechanism: Condensation of a thioamide with an
-halocarbonyl compound. -
Advantages: Low-cost starting materials (3-chlorothiobenzamide), scalable, avoids expensive Pd catalysts.
Synthesis Workflow Visualization
Figure 1: Dual synthetic pathways. The Suzuki route (blue) offers modularity for analogs, while the Hantzsch route (red) builds the core from scratch.
Experimental Protocols
Protocol A: Suzuki Coupling (Recommended for Lab Scale)
Based on standard protocols for 2-arylthiazole synthesis.
Reagents:
-
2-Bromothiazole-4-carbaldehyde (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%)
-
Sodium Carbonate (2M aqueous solution, 3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (1:1 v/v)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and Pd catalyst.
-
Degassing: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Addition: Add the degassed solvent mixture and aqueous base via syringe.
-
Reaction: Heat to 100°C (oil bath or microwave) for 12–24 hours. Monitor by TLC/LC-MS for consumption of the bromide.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Pd residues.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Hantzsch Synthesis (Recommended for Scale-Up)
Self-validating step: The formation of the intermediate ester is usually indicated by the precipitation of HBr salts or can be monitored by the disappearance of the thioamide.
Step 1: Cyclization to Ester
-
Dissolve 3-chlorothiobenzamide (1.0 eq) in anhydrous Ethanol.
-
Add Ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Reflux for 2–4 hours.
-
Cool and neutralize with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and concentrate to yield Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate.
Step 2: Reduction & Oxidation [3]
-
Reduction: Treat the ester with LiAlH₄ (or DIBAL-H) in dry THF at 0°C to generate the primary alcohol (2-(3-chlorophenyl)thiazole-4-yl)methanol).
-
Oxidation: Re-oxidize the alcohol to the aldehyde using activated MnO₂ in DCM or Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.
Reactivity & Medicinal Chemistry Applications[3][5][6][8][11][12]
The aldehyde functionality at the C4 position is a "chemical handle" that allows this molecule to serve as a divergent intermediate.
Key Transformations
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃
Aminomethyl thiazoles (Common in kinase inhibitors to improve solubility). -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)
Vinyl nitriles (Michael acceptors). -
Wittig Olefination: Reaction with phosphorus ylides
Styryl thiazoles .
Biological Relevance
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, often functioning as:
-
Kinase Inhibitors: Targeting c-Met, VEGFR, or EGFR pathways.
-
Antimicrobials: Disrupting bacterial cell wall synthesis or fungal ergosterol biosynthesis.
-
Adenosine Receptor Antagonists: Specifically A2A or A3 receptor modulation.
Reactivity Logic Diagram
Figure 2: Divergent synthesis map. The aldehyde group allows rapid access to three distinct pharmacophore classes.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[5][4] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of dust/vapors.
-
In Case of Contact: Flush eyes with water for 15 minutes. Wash skin with soap and water.[4]
References
-
General Hantzsch Synthesis Methodology: Organic Syntheses. "Ethyl Thiazole-4-carboxylate."[6] Org. Synth. 1985, 63, 160. [Link]
-
Medicinal Chemistry Applications (Thiazoles): National Institutes of Health (NIH) / PMC. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1][7] [Link]
solubility of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding Solubility in Drug Discovery
Molecular Structure Analysis and Solubility Prediction
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[2] To predict the solubility of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, we must first dissect its molecular structure and the nature of its functional groups.
Molecular Structure: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The thiazole ring itself is planar and aromatic, contributing to π-π stacking interactions.[1] It is considered a polar moiety due to the presence of heteroatoms. The parent compound, thiazole, is soluble in alcohol and ether and sparingly soluble in water.[1]
-
3-Chlorophenyl Group: A benzene ring substituted with a chlorine atom. This group is largely nonpolar and hydrophobic. The chlorine atom is electron-withdrawing and adds to the molecule's overall molecular weight and van der Waals forces. The presence of a larger, non-polar hydrocarbon component tends to decrease solubility in polar solvents.
-
Carbaldehyde Group (-CHO): The aldehyde functional group contains a polar carbon-oxygen double bond. This group can act as a hydrogen bond acceptor from protic solvents.[3][4] Small aldehydes are often soluble in water, but solubility decreases as the carbon chain length increases.[3][4][5][6] However, all aldehydes are generally soluble in common organic solvents.[3][5][6][7]
Overall Polarity and Predicted Solubility:
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a moderately polar molecule. The polarity is derived from the thiazole ring and the carbaldehyde group, while the chlorophenyl group contributes significant nonpolar character.
-
Polar Solvents:
-
Protic (e.g., Methanol, Ethanol): The aldehyde's carbonyl oxygen can accept hydrogen bonds from these solvents.[4] Therefore, moderate to good solubility is expected. The parent thiazole is soluble in alcohols.[1]
-
Aprotic (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar C=O and thiazole moieties of the solute.[6] Good solubility is predicted in these solvents. For instance, many synthetic procedures involving thiazole derivatives utilize solvents like DMF or ethanol.[8][9]
-
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar chlorophenyl group will favor interaction with nonpolar solvents. However, the polar thiazole and aldehyde groups will be disfavored. Therefore, low to moderate solubility is anticipated, likely being higher in aromatic solvents like toluene (due to potential π-π stacking) than in aliphatic solvents like hexane.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance of polarity and are often excellent choices for dissolving a wide range of organic compounds. Good solubility is expected in these solvents.
The following diagram illustrates the logical workflow for predicting solubility based on molecular structure.
Caption: Workflow for quantitative solubility determination by the gravimetric method.
Detailed Steps:
-
Preparation of Saturated Solution: In a sealed vial, add an excess amount of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde to a precisely measured volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., a 25 °C water bath) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solid is achieved.
-
Mass Determination: Accurately weigh the vial containing the dried solute. The mass of the dissolved solid is the final weight minus the initial weight of the empty vial.
-
Calculation:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant taken (mL)
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is not widely available, data from structurally similar compounds (e.g., other substituted thiazoles and aromatic aldehydes) can inform safe handling practices.
-
General Hazards: Similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed. [5]* Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors. * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. * Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere as recommended for some thiazole derivatives. [10]
-
Conclusion
The is dictated by its hybrid molecular structure, which possesses both polar (thiazole, aldehyde) and nonpolar (chlorophenyl) characteristics. Based on established chemical principles, it is predicted to have good solubility in polar aprotic and polar protic solvents, and low to moderate solubility in nonpolar solvents. This guide provides the theoretical framework and practical, step-by-step protocols necessary for any researcher to confidently and accurately determine the solubility profile of this compound. Such empirical data is indispensable for advancing its application in medicinal chemistry and drug development.
References
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American Chemical Society. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]
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Ball, D. W., Hill, J. W., & Scott, R. J. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
- El-Sayed, N. F., et al. (2023).
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Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide. Retrieved from [Link]
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LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
- Dashwood, R. H., & Guo, D. (1995). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis, 26(2), 164-171.
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University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
- Sadowski, J., et al. (2022). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.
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Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
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LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
LCGC International. (2025, August 20). Solvent Selection from the Green Perspective. Retrieved from [Link]
- Gani, R., et al. (2005). Method for selection of solvents for promotion of organic reactions. Chemical Engineering Science, 60(22), 6293-6306.
- Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 18360.
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Chemistry Docs. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
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International Journal of Current Research and Review. (n.d.). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved from [Link]
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Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules [Video]. YouTube. Retrieved from [Link]
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Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]
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JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]
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Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to aldehydes and ketones. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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White Rose Research Online. (n.d.). green solvent selection guides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Condensation Reactions with 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to performing condensation reactions with 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, a versatile building block in medicinal chemistry.[1][2] The protocols detailed herein are designed to be robust and reproducible, offering insights into the synthesis of novel thiazole-containing compounds with potential therapeutic applications. The thiazole moiety is a prominent feature in a variety of biologically active compounds, including antimicrobial and anti-inflammatory agents, highlighting the significance of developing efficient synthetic routes to its derivatives.[1][2]
Physicochemical Properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNOS | [1][3] |
| Molecular Weight | 223.68 g/mol | [1][3] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Strategic Approaches to Condensation Reactions
The aldehyde functionality of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde makes it an excellent electrophile for various condensation reactions. This guide will focus on three powerful and widely used transformations: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction. The choice of reaction will depend on the desired final product and the nature of the nucleophilic partner.
Figure 1: Overview of condensation reaction strategies for 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Thiazolyl Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing chalcones, which are known to possess a wide range of biological activities.[4] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone that possesses α-hydrogens.[4]
Reaction Principle and Mechanism
The reaction proceeds via the formation of a ketone enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone).
Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(3-chlorophenyl)thiazol-4-yl)prop-2-en-1-one.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10% w/v)
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in a minimal amount of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add aqueous sodium hydroxide solution (10%) dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the pure chalcone.
Expected Results:
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-(3-chlorophenyl)thiazol-4-yl)prop-2-en-1-one | ~85-95% |
Characterization of a Representative Chalcone:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (s, 1H, Thiazole-H), 7.85 (d, J = 15.6 Hz, 1H, -CH=), 7.80 (t, J = 1.8 Hz, 1H, Ar-H), 7.65 (d, J = 15.6 Hz, 1H, =CH-), 7.40-7.35 (m, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 163.5, 155.0, 145.0, 142.0, 135.0, 131.0, 130.5, 130.0, 128.0, 127.0, 125.0, 120.0, 114.0, 55.5.
-
FT-IR (KBr, cm⁻¹): 1655 (C=O stretching), 1595 (C=C stretching), 1250 (C-O stretching), 830 (C-Cl stretching).
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Cyano Derivatives
The Knoevenagel condensation is a versatile method for the synthesis of α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound.[5]
Reaction Principle and Mechanism
This reaction is typically catalyzed by a weak base and involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration yields the final product.
Figure 3: General workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl (E)-2-cyano-3-(2-(3-chlorophenyl)thiazol-4-yl)acrylate.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
Deionized Water
Procedure:
-
To a solution of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Expected Results:
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(2-(3-chlorophenyl)thiazol-4-yl)acrylate | ~90-98% |
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly valuable method for synthesizing alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[3]
Reaction Principle and Mechanism
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and a phosphine oxide byproduct.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(3-chlorophenyl)-4-styrylthiazole.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change to deep orange/red is typically observed).
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Results:
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | Benzyltriphenylphosphonium ylide | 2-(3-chlorophenyl)-4-styrylthiazole | Variable, typically 60-80% |
Purification and Characterization
Purification of the synthesized compounds is critical to obtaining accurate analytical data and for their use in further applications.
Purification Techniques:
-
Recrystallization: This is a primary method for purifying solid products. The choice of solvent is crucial and should be determined experimentally. Ethanol is often a good starting point for the types of compounds described here.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient of ethyl acetate in hexanes is a common eluent system for these compounds.
Characterization Methods:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopy (NMR, FT-IR, Mass Spectrometry): These techniques are indispensable for structural elucidation and confirmation of the desired product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme caution under an inert atmosphere.
References
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]
-
MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
- Google Patents. (n.d.). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021, December 13). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Retrieved from [Link]
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The Versatile Role of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in the Synthesis of Novel Agrochemicals
Introduction: A Privileged Scaffold for Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold" – a molecular framework that consistently imparts desirable biological activity to the molecules that contain it. 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has emerged as a particularly valuable and versatile starting material in the synthesis of a new generation of agrochemicals.[1][2] Its unique trifecta of a reactive aldehyde group, a biologically active thiazole core, and a lipophilic chlorophenyl substituent makes it an ideal building block for creating diverse molecular architectures with potent fungicidal, herbicidal, and insecticidal properties.[3]
The aldehyde functionality at the 4-position of the thiazole ring is a key reactive handle, readily participating in a variety of condensation reactions. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular entities such as Schiff bases, hydrazones, and chalcones.[3] These derivatives often exhibit enhanced biological activity, and the nature of the substituent introduced via the condensation reaction provides a powerful tool for fine-tuning the desired agrochemical properties.
This technical guide provides a detailed exploration of the application of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in agrochemical synthesis. We will delve into specific synthetic protocols, discuss the rationale behind the experimental choices, and present data on the biological activities of the resulting compounds.
The Synthetic Utility of the Aldehyde: A Gateway to Bioactive Derivatives
The aldehyde group of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is the primary site for synthetic elaboration. Its electrophilic nature makes it highly susceptible to nucleophilic attack, providing a reliable and efficient means of forming new carbon-nitrogen and carbon-carbon bonds.
Caption: Key synthetic pathways from 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Application Note 1: Synthesis of Fungicidal Schiff Bases
Rationale: Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with significant antifungal activity. The imine (-C=N-) linkage is crucial for their biological function, and the nature of the substituent on the nitrogen atom allows for the modulation of their potency and spectrum of activity. The following is an adapted protocol for the synthesis of a Schiff base from 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Protocol: Synthesis of (E)-N-(4-fluorobenzyl)-1-(2-(3-chlorophenyl)thiazol-4-yl)methanimine
This protocol is adapted from the general synthesis of thiazole Schiff bases.[4][5][6] The choice of 4-fluoroaniline as the amine component is based on the frequent observation that the incorporation of fluorine atoms can enhance the biological activity of agrochemicals.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) in anhydrous ethanol.
-
Addition of Amine: To this solution, add 4-fluoroaniline (1.0 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure Schiff base.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Workflow for the synthesis of a fungicidal Schiff base.
Expected Biological Activity:
| Analogous Compound Structure | Pathogen | Activity (MIC in µg/mL) | Reference |
| Thiazole Schiff base with substituted aniline | Candida species | 12.5 - 200 | [5] |
| 2-Aminothiazole derived Schiff bases | Bacillus Puimilus | - | [5] |
Application Note 2: Synthesis of Herbicidal Hydrazones
Rationale: Hydrazone derivatives of heterocyclic aldehydes have shown promise as herbicidal agents.[1] The N-N linkage and the potential for further functionalization make them attractive targets for agrochemical synthesis. The following protocol describes the synthesis of a hydrazone derivative of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Protocol: Synthesis of (E)-2-(3-chlorophenyl)-4-((2-(4-nitrophenyl)hydrazono)methyl)thiazole
This protocol is adapted from general procedures for the synthesis of hydrazones from aldehydes and hydrazines.[7] The choice of 4-nitrophenylhydrazine is based on the electron-withdrawing nature of the nitro group, which can influence the electronic properties and biological activity of the final compound.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
4-Nitrophenylhydrazine (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) in methanol.
-
Addition of Hydrazine: Add a solution of 4-nitrophenylhydrazine (1.0 eq) in methanol to the aldehyde solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within 30-60 minutes.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified hydrazone derivative under vacuum.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Workflow for the synthesis of a herbicidal hydrazone.
Expected Biological Activity:
Hydrazide and hydrazone derivatives are known to exhibit herbicidal activity, often by inhibiting photosynthesis. While specific data for the proposed compound is not available, related structures have shown promising results.
| Analogous Compound Class | Mechanism of Action | Reference |
| Hydrazide derivatives | Photosynthesis inhibition | [1] |
| 1,3,4-Thiadiazole derivatives | Inhibition of photosynthesis | [8] |
Application Note 3: Synthesis of Fungicidal Chalcones via Claisen-Schmidt Condensation
Rationale: Chalcones, characterized by the α,β-unsaturated ketone moiety, are well-known for their broad spectrum of biological activities, including potent antifungal properties. The Claisen-Schmidt condensation of an aldehyde with a ketone is a classic and efficient method for their synthesis.
Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-(3-chlorophenyl)thiazol-4-yl)prop-2-en-1-one
This protocol is adapted from the general synthesis of chalcones.[9] 4-Chloroacetophenone is chosen as the ketone component to introduce an additional halogen atom, which can often enhance fungicidal activity.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (aqueous solution)
-
Hydrochloric Acid (dilute)
Procedure:
-
Reaction Setup: In a flask, dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure chalcone.
-
Characterization: Characterize the final product using appropriate spectroscopic methods.
Caption: Workflow for the synthesis of a fungicidal chalcone.
Expected Biological Activity:
Chalcones incorporating a thiazole moiety have demonstrated significant potential as antifungal agents.
| Analogous Compound Structure | Pathogen | Activity (EC50 in µg/mL) | Reference |
| Chalcone derivatives containing 1,3,4-thiadiazole | Phomopsis sp. | 14.4 |
Conclusion
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a highly valuable and versatile building block in the design and synthesis of novel agrochemicals. Its reactive aldehyde functionality provides a straightforward entry point for the creation of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones. The protocols outlined in this guide, while adapted from related syntheses, provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material. The consistent reports of potent fungicidal, herbicidal, and insecticidal activities among analogous thiazole derivatives underscore the significant potential of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in the development of next-generation crop protection agents. Further research and optimization of these derivatives are warranted to unlock their full potential in addressing the ongoing challenges in global agriculture.
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar. Retrieved January 20, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. (n.d.). Der Pharma Chemica. Retrieved January 20, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]
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Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. (n.d.). PubMed. Retrieved January 20, 2024, from [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]
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Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed. Retrieved January 20, 2024, from [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved January 20, 2024, from [Link]
-
Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde. (2016). Semantic Scholar. Retrieved January 20, 2024, from [Link]
-
Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. (n.d.). Semantic Scholar. Retrieved January 20, 2024, from [Link]
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2023). Samarra Journal of Pure and Applied Science. Retrieved January 20, 2024, from [Link]
-
Thiosemicarbazides: Synthesis and reactions. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]
-
Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (n.d.). MDPI. Retrieved January 20, 2024, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR. Retrieved January 20, 2024, from [Link]
-
Research progress of triazole derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]
-
4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). PubMed Central. Retrieved January 20, 2024, from [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 20, 2024, from [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. Retrieved January 20, 2024, from [Link]
-
Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Retrieved January 20, 2024, from [Link]
Sources
- 1. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sjpas.com [sjpas.com]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. nanobioletters.com [nanobioletters.com]
Application Note: Comprehensive Characterization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Abstract & Scope
This application note details the analytical protocols for the structural confirmation, purity assessment, and stability profiling of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (CAS: 859850-99-0). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for Schiff bases, hydrazones, and bioactive thiazole derivatives utilized in antimicrobial and anticancer research.
The primary challenge in characterizing this molecule lies in the "Aldehyde Paradox"—the aldehyde functionality is the key reactive handle for synthesis but is also the primary site of instability (oxidation to carboxylic acid) during storage and analysis. This guide provides a self-validating workflow to ensure material integrity.
Physicochemical Profile
Before instrumental analysis, the physical state of the sample provides the first line of quality control.
| Property | Specification / Observation | Analytical Relevance |
| Appearance | Off-white to pale yellow crystalline solid | Darkening indicates oxidation or polymerization. |
| Molecular Formula | C₁₀H₆ClNOS | Basis for Mass Spec (M+H = 224.0). |
| Molecular Weight | 223.68 g/mol | Monoisotopic Mass: 222.99. |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor solubility in water; requires organic diluents for HPLC. |
| Melting Point | Experimental Range: 70–76°C (Analog dependent) | Sharp range (<2°C) indicates high purity. |
Structural Elucidation (NMR Spectroscopy)
Objective: To confirm the regiochemistry of the thiazole ring and the substitution pattern of the chlorophenyl group.
1H NMR Protocol (400 MHz, DMSO-d6)
Rationale: DMSO-d6 is preferred over CDCl₃ to prevent potential hemiacetal formation or rapid oxidation during acquisition, and it ensures complete solubility.
Expected Spectral Signature & Logic:
-
The Aldehyde Proton (9.8 – 10.1 ppm, Singlet):
-
Diagnostic: This is the most downfield signal.
-
QC Check: Integration must be exactly 1.0. A broad singlet or the appearance of a peak at ~12-13 ppm indicates oxidation to the carboxylic acid (2-(3-chlorophenyl)thiazole-4-carboxylic acid).
-
-
The Thiazole C5 Proton (8.4 – 8.6 ppm, Singlet):
-
Structural Proof: The presence of a sharp singlet in this aromatic region confirms the 4,5-substitution pattern is correct (i.e., the aldehyde is at position 4, leaving position 5 unsubstituted).
-
-
The 3-Chlorophenyl Pattern (7.4 – 8.1 ppm):
-
Logic: The 3-chloro substitution breaks the symmetry of the phenyl ring, creating a distinct 4-proton pattern:
-
H-2' (t, J~2Hz): Isolated singlet-like triplet due to meta-coupling.
-
H-4' & H-6' (d): Doublets.
-
H-5' (t): Triplet (pseudo-triplet due to overlap).
-
-
13C NMR Key Signals
-
Carbonyl (C=O): ~185 ppm.[1]
-
Thiazole C2 (N=C-S): ~160-170 ppm (Deshielded by N and S).
-
Thiazole C4/C5: Distinct aromatic carbons ~120-155 ppm.
Chromatographic Purity (HPLC-UV)
Objective: Quantify purity and separate the critical "Acid Impurity" (oxidation product).
Method Development Strategy
Thiazoles are basic (pKa ~2.5), but the aldehyde is neutral. The potential acid impurity is acidic.[2] Therefore, an acidic mobile phase is mandatory to keep the acid impurity protonated (neutral), preventing peak tailing and ensuring sharp resolution.
Standard Operating Protocol (SOP)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Thiazole max) and 254 nm (General) |
| Temperature | 30°C |
| Gradient | 0-2 min: 10% B (Equilibration)2-15 min: 10% -> 90% B (Linear)15-18 min: 90% B (Wash)18-20 min: 10% B (Re-equilibration) |
Impurity Identification Logic:
-
RT ~ 6-8 min: Acid Impurity (More polar than aldehyde, elutes earlier in RP).
-
RT ~ 10-12 min: Target Aldehyde (Main Peak).
-
RT ~ 13+ min: Dimer/Oligomers (Less polar).
Mass Spectrometry (LC-MS)
Objective: Confirm identity via molecular weight and isotopic pattern.
Isotopic Abundance Rule (The "Chlorine Flag")
Chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%).
-
Primary Peak (M+H): m/z 224.0 (containing ³⁵Cl).
-
Isotope Peak (M+2+H): m/z 226.0 (containing ³⁷Cl).
-
Acceptance Criteria: The intensity of the 226 peak must be approximately 33% (1/3) of the 224 peak. Deviations suggest contamination with non-chlorinated analogs or incorrect synthesis.
Visualization: Analytical Workflow & Decision Tree
The following diagrams illustrate the logical flow for characterizing this compound and troubleshooting common purity issues.
Characterization Workflow[2]
Caption: Figure 1. Step-by-step analytical workflow ensuring material identity and quality before release.
Impurity Troubleshooting Logic
Caption: Figure 2. Decision tree for identifying common impurities based on chromatographic behavior.
Stability & Handling Protocols
To maintain the integrity of the aldehyde group:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solution Stability: Prepare HPLC/NMR samples immediately before analysis. Avoid leaving dissolved samples in DMSO/Methanol for >24 hours at room temperature, as this promotes acetal formation or air oxidation.
-
Re-purification: If the "Acid Impurity" exceeds 5%, purify via recrystallization from Ethanol/Water or flash chromatography (Silica, Hexane:EtOAc gradient).
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method).
-
PubChem. (2023). "Compound Summary: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde." National Library of Medicine.
-
Kamkhede, D.B., et al. (2015).[3] "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research.[3]
-
Sigma-Aldrich. (2023). "Product Specification: Thiazole-4-carbaldehyde derivatives." Merck KGaA.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Application Note: Bioisosteric Optimization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Abstract
This application note details the strategic optimization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde , a privileged scaffold in kinase inhibitor and antimicrobial research. While the thiazole core provides essential
Pharmacophore Analysis & Strategic Rationale
The Scaffold: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
This molecule acts as a "linchpin" intermediate. Its value lies in the specific arrangement of its three components:
-
3-Chlorophenyl Ring: The chlorine atom at the meta position increases lipophilicity (
effect) and fills hydrophobic pockets in targets like EGFR or Xanthine Oxidase. It also blocks metabolic hydroxylation at that specific carbon. -
Thiazole Core: Acts as a bioisostere of pyridine or imidazole but with unique electronic properties. The sulfur atom serves as a weak hydrogen bond acceptor and can engage in sulfur-
interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. -
4-Carbaldehyde (The Liability): While excellent for synthetic derivatization (e.g., reductive amination), the free aldehyde is rarely a drug candidate. It is susceptible to:
-
Rapid Oxidation: Conversion to the carboxylic acid (inactive/rapidly excreted).
-
Schiff Base Formation: Non-specific covalent binding to plasma proteins (toxicity).
-
Bioisosteric Strategy
To retain the geometry of the carbonyl dipole while eliminating reactivity, we employ heterocyclic bioisosterism .
-
Target 1: 5-Substituted-1H-Tetrazole: Mimics the acidity and planarity of a carboxylic acid (metabolite of the aldehyde) but with improved permeability and metabolic resistance.
-
Target 2: 1,2,4-Oxadiazole: A stable, neutral bioisostere for esters/amides that maintains the hydrogen bond acceptor capability of the carbonyl oxygen.
Experimental Protocols
Protocol A: Synthesis of Tetrazole Bioisostere via Nitrile Intermediate
Objective: Convert the C4-aldehyde to a C4-tetrazole to improve metabolic stability while maintaining H-bond donor/acceptor functionality.
Reagents Required:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (Start Material)[1][2][3]
-
Hydroxylamine hydrochloride (
) -
Sodium Azide (
) -
Ammonium Chloride (
) -
Formic Acid / Sodium Formate
-
Solvents: DMF, Ethanol, Ethyl Acetate.
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 1.0 eq of aldehyde in Ethanol (0.2 M).
-
Add 1.2 eq of
and 1.2 eq of Sodium Acetate. -
Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot should shift to a lower
. -
Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over
.
-
-
Dehydration to Nitrile:
-
Tetrazole Cyclization ([3+2] Cycloaddition):
-
Dissolve the nitrile (1.0 eq) in DMF.
-
Add
(1.5 eq) and (1.5 eq). Note: buffers the reaction and accelerates the cycloaddition. -
Heat to 100°C for 12-24 hours behind a blast shield (Azide safety protocols apply).
-
Workup: Cool to RT, pour into ice water, acidify to pH 2 with 1N HCl to precipitate the tetrazole.
-
Yield Expectation: 60-75% over 3 steps.
-
Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisostere
Objective: Create a neutral, lipophilic surrogate for the aldehyde/ester functionality.
Step-by-Step Methodology:
-
Amidoxime Synthesis (The "Partner"):
-
Select a nitrile partner (e.g., acetonitrile or benzonitrile depending on SAR needs).
-
React nitrile with
/ in EtOH reflux to generate the amidoxime.
-
-
Oxidative Condensation:
-
Dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1 eq) and the prepared amidoxime (1 eq) in DMSO.
-
Add a catalytic oxidant (e.g., Iodine or IBX).
-
Heat to 80°C. The aldehyde condenses with the amidoxime amine, followed by oxidative cyclization.
-
Result:3-Substituted-5-(2-(3-chlorophenyl)thiazol-4-yl)-1,2,4-oxadiazole .
-
Biological Validation: Metabolic Stability
Once the bioisosteres are synthesized, they must be validated against the parent aldehyde.
Protocol C: Microsomal Stability & Aldehyde Oxidase Assay
Rationale: Thiazoles and aldehydes are susceptible to Cyt P450 and Aldehyde Oxidase (AO). Standard microsomes often lack AO activity (cytosolic enzyme). Both S9 fraction (contains cytosol) and Microsomes must be used.
Assay Setup:
| Parameter | Condition |
| Test Concentration | 1 |
| Enzyme Source | 1. Pooled Human Liver Microsomes (HLM) + NADPH 2. Human Liver Cytosol (HLC) (for AO activity) |
| Time Points | 0, 5, 15, 30, 60 minutes |
| Quench Solution | Acetonitrile containing Internal Standard (e.g., Warfarin) |
| Analysis | LC-MS/MS (MRM mode) |
Procedure:
-
Pre-incubation: Incubate test compound with HLM/HLC in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system (for HLM) or Hydralazine (AO inhibitor, negative control for HLC).
-
Sampling: Remove aliquots at defined time points and quench immediately.
-
Calculation: Plot ln(% Remaining) vs. time. Calculate
and (Intrinsic Clearance).
Success Criteria:
-
Parent Aldehyde: Expected
min (High Clearance). -
Tetrazole Bioisostere: Target
min. -
Oxadiazole Bioisostere: Target
min.
Data Visualization & Logic
Bioisosteric Design Workflow
The following diagram illustrates the decision matrix for modifying the aldehyde handle.
Caption: Synthetic pathways for converting the metabolically labile aldehyde into robust tetrazole and oxadiazole bioisosteres.
Metabolic Validation Logic
This flow describes how to interpret the stability data to select the best lead.
Caption: Decision tree for interpreting metabolic stability data in human liver cytosol (HLC) and microsomes (HLM).
Comparative Properties Table
The following table highlights the physicochemical shifts expected when replacing the aldehyde.
| Property | Aldehyde (Parent) | Tetrazole (Bioisostere) | 1,2,4-Oxadiazole (Bioisostere) | Impact |
| H-Bond Donors | 0 | 1 | 0 | Tetrazole improves solubility via ionization. |
| H-Bond Acceptors | 2 | 4 | 3 | Heterocycles increase interaction points. |
| cLogP | ~3.2 | ~2.1 (ionized) | ~3.5 | Tetrazole lowers lipophilicity; Oxadiazole maintains it. |
| Metabolic Stability | Low (Oxidation) | High | High | Primary Goal Achieved. |
| Electronic Effect | Electron Withdrawing | Electron Withdrawing | Electron Withdrawing | Maintains electronic demand on Thiazole. |
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Foundational text on bioisosterism principles).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[6][7] Journal of Medicinal Chemistry, 53(24), 8441–8460. (Details on AO liability of heterocycles and aldehydes).
-
Bataille, C. J. R., et al. (2017). Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde derivatives via Suzuki Coupling. Bioorganic & Medicinal Chemistry, 25(9), 2657-2665.[2] (Synthetic protocols for this specific scaffold).
-
Zhao, F., et al. (2024).[8] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids. ACS Omega, 9(16). [Link]
Sources
- 1. 859850-99-0|2-(3-Chlorophenyl)thiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
alternative catalysts for 2-(3-Chlorophenyl)thiazole-4-carbaldehyde synthesis
Technical Support Center: Advanced Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #THZ-4ALD-CAT-OPT Subject: Troubleshooting & Optimization via Alternative Catalysis
Executive Summary: The Synthetic Challenge
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a pivotal workflow in medicinal chemistry, often serving as a scaffold for anti-inflammatory and antimicrobial agents.[1] The "Standard Protocol" (Hantzsch synthesis followed by stoichiometric oxidation) is plagued by three bottlenecks:
-
Atom Economy: Stoichiometric use of MnO₂ or Cr(VI) reagents for the alcohol-to-aldehyde oxidation generates toxic heavy metal waste.
-
Purification: Homogeneous acid/base catalysts in the cyclization step lead to difficult emulsions and salt formation.
-
Selectivity: Suzuki cross-coupling routes often suffer from dehalogenation of the chlorophenyl ring or homocoupling.
This guide provides catalytic alternatives that resolve these issues, focusing on heterogeneous solid acids, ligand-free palladium systems, and aerobic oxidation catalysts.
Module 1: The "De Novo" Route (Hantzsch Synthesis)
Context: You are building the thiazole ring from scratch using 3-chlorothiobenzamide and ethyl bromopyruvate.
User Query: "My Hantzsch cyclization using ethanol/reflux is yielding a sticky tar. Workup requires multiple washes, and the yield is stuck at 55%. Is there a cleaner catalytic method?"
Scientist Response: The "tar" you observe is likely due to polymerization and side reactions driven by the homogeneous acid/base environment. I recommend switching to a Solid Acid Catalyst protocol, specifically Silica-Supported Tungstosilicic Acid (SiW/SiO₂) .
The Solution: SiW/SiO₂ Heterogeneous Catalysis This method replaces soluble acids with a reusable solid support, facilitating a cleaner reaction profile and simple filtration workup.
-
Protocol:
-
Mix: 1.0 equiv of 3-chlorothiobenzamide and 1.0 equiv of ethyl bromopyruvate in ethanol.
-
Catalyst: Add 1.0 mol% SiW/SiO₂ (prepared by impregnating silica gel with H₄SiW₁₂O₄₀).
-
Conditions: Reflux for 2–3 hours (or irradiate with Ultrasound at 50°C for 30 mins for faster kinetics).
-
Workup: Filter the hot solution to recover the catalyst (reusable up to 5 times). Cool the filtrate to crystallize the ester intermediate.
-
-
Why it works: The Keggin-type heteropolyacid (SiW) provides strong Brønsted acidity on a high-surface-area support, promoting dehydration of the hydroxythiazoline intermediate without inducing oligomerization.
Data Comparison:
| Parameter | Standard (EtOH/Reflux) | Alternative (SiW/SiO₂) |
| Yield | 50–60% | 85–92% |
| Workup | Extraction/Chromatography | Filtration/Crystallization |
| Green Factor | High solvent/waste load | Reusable catalyst |
Module 2: The "Modular" Route (Suzuki Cross-Coupling)
Context: You are coupling 2-bromothiazole-4-carbaldehyde with 3-chlorophenylboronic acid.
User Query: "I am using Pd(PPh₃)₄, but I'm seeing significant dehalogenation (loss of the Cl on the phenyl ring) and difficulty removing Pd residues. What is a better catalytic system?"
Scientist Response: Pd(PPh₃)₄ is an electron-rich, homogeneous catalyst that can be prone to oxidative addition into the aryl-chloride bond (the 3-Cl position), leading to side products. Switch to a Ligand-Free Pd(OAc)₂ system or a Water-Based Surfactant system.
The Solution: Ligand-Free Pd(OAc)₂ / TBAB Eliminating phosphine ligands reduces the electron density on the metal center, minimizing the activation of the aryl-chloride bond while maintaining activity for the aryl-bromide/boronic acid coupling.
-
Protocol:
-
Reagents: 2-Bromothiazole-4-carbaldehyde (1.0 equiv), 3-Chlorophenylboronic acid (1.1 equiv).
-
Catalyst: Pd(OAc)₂ (0.5 mol%) .
-
Additive: Tetrabutylammonium bromide (TBAB, 1.0 equiv) as a phase transfer agent and stabilizer for Pd nanoparticles formed in situ.
-
Base/Solvent: K₂CO₃ (2.0 equiv) in Water/EtOH (1:1).
-
Temp: 70°C for 4 hours.
-
-
Mechanism: TBAB stabilizes "naked" Pd(0) nanoclusters, which are highly active for the oxidative addition of the electron-deficient bromothiazole but less reactive toward the chlorophenyl moiety.
Module 3: The "Finishing" Step (Catalytic Oxidation)
Context: You have the intermediate alcohol (2-(3-chlorophenyl)thiazole-4-methanol) and need to oxidize it to the aldehyde.
User Query: "I want to avoid MnO₂ because the filtration is a nightmare and the disposal is expensive. Swern oxidation is too sensitive for my scale. Are there catalytic aerobic options?"
Scientist Response: Absolutely. The industrial standard is shifting toward Copper-Based Aerobic Oxidation . Specifically, Copper(II) Selenite (CuSeO₃·2H₂O) is an excellent, cheap alternative that uses air as the terminal oxidant.
The Solution: CuSeO₃·2H₂O Aerobic Dehydrogenation This bimetallic catalyst operates under mild conditions and prevents over-oxidation to the carboxylic acid.
-
Protocol:
-
Substrate: Dissolve 2-(3-chlorophenyl)thiazole-4-methanol in Toluene.
-
Catalyst: Add CuSeO₃·2H₂O (2–5 mol%) .
-
Oxidant: Bubble air or O₂ balloon; add K₂CO₃ (0.5 equiv) to sponge released protons.
-
Conditions: Reflux (100°C) for 6 hours.
-
Result: High selectivity for the aldehyde (>95%).
-
-
Troubleshooting Tip: If the reaction stalls, add a catalytic amount (1 mol%) of TEMPO to act as a radical mediator in synergy with the copper system.
Visualizing the Synthetic Pathways
The following diagram illustrates the three critical paths and the specific catalytic interventions discussed above.
Caption: Integrated workflow showing the Solid Acid Hantzsch route (Path A), the Ligand-Free Suzuki route (Path B), and the Aerobic Oxidation finishing step (Path C).
References
-
Suzuki Cross-Coupling of 2-Bromothiazole-4-carbaldehyde Bataille, C. J. R., et al. "Synthesis of 2-(3-chlorophenyl)thiazole-4-carbaldehyde via Suzuki-Miyaura Coupling." Bioorganic & Medicinal Chemistry, 2017.[2][3] 3
-
Solid Acid Catalysis (SiW/SiO₂) for Hantzsch Synthesis Heravi, M. M., et al. "Synthesis of Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules, 2010.[4] 5
-
Catalytic Aerobic Oxidation of Alcohols Jammi, S., et al. "The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst."[6] New Journal of Chemistry, 2013. 7
-
Ligand-Free Palladium Catalysis in Water Greb, A., et al. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water." Green Chemistry, 2013. 8
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chlorophenyl)thiazole-4-carbaldehyde. This valuable intermediate is crucial for the development of various pharmaceuticals and agrochemicals.[1] This guide focuses on the prevalent synthetic route, the Hantzsch thiazole synthesis, and specifically addresses the critical role of solvent effects on reaction outcomes.
I. Understanding the Core Synthesis: The Hantzsch Reaction
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is typically achieved through a Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide. For the target molecule, the likely precursors are 3-chlorothiobenzamide and a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal).
The reaction proceeds through a multi-step mechanism, beginning with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2] The efficiency of this process is highly dependent on the chosen reaction conditions, with the solvent playing a pivotal role in reaction kinetics, yield, and purity.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, with a focus on solvent-related effects.
FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent challenge in organic synthesis. Several factors related to your reaction setup and solvent choice could be the culprit.
Causality and Recommended Actions:
-
Inadequate Reaction Conditions: The Hantzsch synthesis can be sensitive to temperature and reaction time.
-
Troubleshooting: If the reaction is sluggish at room temperature, consider moderate heating. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to decomposition and side product formation. Some modern approaches even utilize microwave irradiation to significantly reduce reaction times and improve yields.[3][4]
-
-
Suboptimal Solvent Choice: The solvent significantly influences the reaction rate and equilibrium.
-
Troubleshooting: The choice between a protic and an aprotic solvent is critical.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used for Hantzsch synthesis.[3] They can stabilize ionic intermediates through hydrogen bonding, which can be beneficial for certain steps of the reaction. However, they can also solvate the thioamide nucleophile, potentially reducing its reactivity in the initial SN2 step.[5][6]
-
Aprotic Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accelerate SN2 reactions by not solvating the nucleophile as strongly, leaving it more available for reaction.[5][7] DMF has been successfully used in the synthesis of similar thiazole derivatives.[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat or with minimal solvent under grinding or microwave conditions can lead to higher yields and shorter reaction times, offering a greener alternative.[8][9]
-
-
Recommendation: If you are experiencing low yields in ethanol, consider switching to DMF or exploring solvent-free conditions.
-
FAQ 2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I minimize it?
The formation of side products is a common issue. In the context of the Hantzsch synthesis, the most likely impurity is an isomer of the desired product.
Causality and Recommended Actions:
-
Formation of the Imino Isomer: When using N-unsubstituted thioamides, there is a possibility of forming a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-substituted thiazole. The regioselectivity of the cyclization can be influenced by the reaction's pH.[10][11]
-
Troubleshooting: The Hantzsch synthesis is traditionally carried out under neutral or slightly basic conditions to favor the formation of the desired 2-substituted thiazole.[10] Acidic conditions have been shown to promote the formation of the imino isomer.[11]
-
Recommendation: Ensure your reaction medium is neutral. If necessary, the addition of a non-nucleophilic base like sodium carbonate can be beneficial, especially during the work-up to neutralize any acid formed and precipitate the product.[12]
-
-
Decomposition of Starting Materials or Product: Prolonged reaction times or excessive heat can lead to the degradation of reactants or the final product.
-
Troubleshooting: Monitor the reaction closely by TLC. Once the starting materials are consumed, proceed with the work-up promptly. Avoid unnecessarily high temperatures.
-
FAQ 3: What is the best solvent for the purification of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde?
Effective purification is crucial to obtain the desired product with high purity.
Causality and Recommended Actions:
-
Solubility of the Product and Impurities: The choice of solvent for recrystallization or chromatography depends on the differential solubility of your target compound and any impurities.
-
Troubleshooting:
-
Recrystallization: Ethanol is often a good starting point for the recrystallization of thiazole derivatives.[12] You may need to experiment with solvent mixtures (e.g., ethanol/water) to achieve optimal crystallization.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel is effective. A common eluent system for compounds of similar polarity is a mixture of ethyl acetate and hexanes. The optimal ratio will need to be determined empirically by running TLC in various solvent mixtures.
-
-
-
Work-up Procedure: The initial work-up can significantly impact the ease of purification.
-
Recommendation: After the reaction, quenching with a mild base solution (e.g., sodium bicarbonate) can help to neutralize any acidic byproducts and facilitate the precipitation or extraction of the crude product.[13] Washing the organic extract with brine can help to remove water-soluble impurities.
-
III. Experimental Protocols & Data
General Protocol for Hantzsch Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
This is a generalized protocol and may require optimization for your specific starting materials and equipment.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-chlorothiobenzamide (1 equivalent) in the chosen solvent (e.g., ethanol or DMF).
-
Addition of α-Haloaldehyde: To the stirred solution, add 3-bromo-2-oxopropanal (1.1 equivalents).
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., reflux for ethanol, 60-80°C for DMF) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using ethanol, the product may precipitate upon cooling or after the addition of water. If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Table 1: Influence of Solvent on Hantzsch Thiazole Synthesis (General Observations)
| Solvent Type | Solvent Example | Potential Advantages | Potential Disadvantages |
| Polar Protic | Ethanol, Methanol | Good solubility for starting materials, can facilitate proton transfer steps. | May solvate and deactivate the nucleophile, potentially slowing the initial SN2 step.[5][6] |
| Polar Aprotic | DMF, DMSO | Can accelerate SN2 reactions by minimizing nucleophile solvation, potentially leading to faster reaction rates.[5][7] | Higher boiling points can make removal difficult; may require higher temperatures. |
| Non-polar | Toluene, Hexane | Generally not suitable as the primary solvent due to poor solubility of the likely ionic intermediates. | - |
| Solvent-Free | - | Environmentally friendly ("green"), can lead to faster reactions and higher yields.[8][9] | Requires specific equipment (e.g., grinder, microwave reactor); may not be suitable for all substrates. |
IV. Visualizing the Workflow and Logic
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.
-
Dawane, B. S., Konda, S. G., Kamble, V. M., & Bhosale, R. B. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), S358-S362.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Retrieved from
-
Mohammad, A., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Journal of Molecular Structure, 1345, 143133.
-
Der Pharma Chemica. (2016). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. 8(19), 123-129.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Molecules, 23(10), 2465.
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Retrieved from [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
-
Bouzain, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1581.
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
Bouzain, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1581.
-
Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. Retrieved from [Link]
-
Kumar, S., & Singh, M. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2328.
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- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 13. derpharmachemica.com [derpharmachemica.com]
reaction monitoring techniques for 2-(3-Chlorophenyl)thiazole-4-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring and troubleshooting this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can confidently navigate the challenges of this synthesis.
The target molecule, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis, while achievable, presents several critical control points that require careful monitoring to ensure high yield and purity. This guide focuses on two prevalent synthetic pathways and the analytical techniques essential for their success.
PART 1: Synthesis Overview & Strategic Monitoring
The construction of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be approached via several routes. We will focus on two common and logical strategies:
-
Route A: Hantzsch Cyclization followed by Vilsmeier-Haack Formylation. This classic approach involves first building the 2-(3-chlorophenyl)thiazole core and then introducing the aldehyde group. The Hantzsch thiazole synthesis is a robust method for forming the thiazole ring from an α-haloketone and a thioamide.[3][4][5]
-
Route B: Palladium-Catalyzed Cross-Coupling. This modern approach involves coupling 3-chlorophenylboronic acid with a pre-functionalized 2-bromothiazole-4-carbaldehyde via a Suzuki-Miyaura reaction.[6]
Effective reaction monitoring is not merely about checking for completion; it's about understanding the reaction's trajectory in real-time, allowing for timely intervention to prevent side-product formation and maximize yield.[7]
Caption: High-level overview of the two primary synthetic routes.
PART 2: Reaction Monitoring Techniques: A Practical Guide
Choosing the right analytical tool at the right time is critical. Traditional methods like TLC are excellent for rapid checks, while chromatographic and spectroscopic techniques provide the detailed quantitative and structural data necessary for robust process control.
| Technique | Primary Use Case | Information Gained | Pros | Cons |
| TLC | Rapid, qualitative check of reaction progress. | Disappearance of starting materials, appearance of product(s). | Fast, inexpensive, simple setup.[8] | Non-quantitative, potential for poor resolution, can be misleading. |
| HPLC/UPLC | Quantitative analysis of reaction kinetics, purity assessment. | Precise quantification of reactants, products, and impurities. | High resolution, quantitative, reproducible. | Slower than TLC, requires method development. |
| GC-MS | Identification of volatile components, intermediates, and byproducts. | Molecular weight and fragmentation patterns for structural elucidation.[9][10] | High sensitivity, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural confirmation of intermediates and final product. | Precise chemical structure, identification of isomeric impurities. | Unambiguous structural data. | Expensive, requires sample workup, not ideal for real-time monitoring. |
| In-situ IR/Raman | Real-time, continuous monitoring of functional group changes. | Reaction kinetics, detection of transient intermediates.[11][12][13] | No sampling required, provides immediate feedback.[14] | Complex data analysis, probe compatibility can be an issue. |
PART 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Category 1: Hantzsch Thiazole Synthesis Issues (Route A)
Q1: My Hantzsch reaction is stalled. TLC shows both starting materials (thioamide and α-haloketone) are still present after several hours, with minimal product formation. What's the cause?
A1: This is a classic issue of insufficient activation energy or poor reagent quality.
-
Causality: The Hantzsch synthesis, while often high-yielding, requires an initial SN2 reaction followed by an intramolecular condensation and dehydration.[3][15] Each step has an activation barrier. Low temperatures can stall the reaction, while protic solvents like ethanol are typically required to facilitate the proton transfers in the dehydration step.
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure the reaction mixture is being heated appropriately. Many Hantzsch syntheses require refluxing in a solvent like ethanol to proceed at a reasonable rate.[15] A gradual increase in temperature may be necessary.[16]
-
Check Reagent Purity: The α-haloketone (e.g., 1,3-dichloroacetone) can degrade upon storage. Verify its purity via ¹H NMR. The thioamide's purity is also critical.
-
Solvent Choice: Confirm you are using an appropriate solvent. Anhydrous ethanol is standard. The presence of excessive water can sometimes interfere with the dehydration step.
-
Acid/Base Conditions: While typically run under neutral to slightly acidic conditions, some variations benefit from specific pH ranges.[17] However, deviating from established protocols without a clear reason is not advised.
-
Q2: I've formed the thiazole, but the subsequent Vilsmeier-Haack formylation (Route A) is giving me a mixture of products and a low yield of the desired aldehyde. Why?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success depends on the electron density of the thiazole ring and the stability of the Vilsmeier reagent.[18][19]
-
Causality: The thiazole ring has two potential sites for formylation (C4 and C5). While the 2-aryl group directs formylation, the conditions can heavily influence regioselectivity and yield.[20] The Vilsmeier reagent (formed from POCl₃ and DMF) can also decompose if moisture is present or if the temperature is not controlled.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Moisture will quench the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at 0 °C before the dropwise addition of the thiazole substrate. The formylation reaction itself is often run at elevated temperatures (e.g., 60-80 °C), but this must be carefully controlled to prevent decomposition.
-
Analyze the Byproducts: Use GC-MS or LC-MS to identify the impurities. You may be seeing the C5-formylated isomer or unreacted starting material. Understanding the byproduct structure is key to adjusting conditions. For example, if you see the C5 isomer, the reaction may be running under kinetic control at a temperature that is too low.
-
Work-up Procedure: The work-up typically involves quenching the reaction mixture in ice-water and neutralizing with a base (e.g., NaHCO₃ or NaOH) to hydrolyze the iminium intermediate to the aldehyde. An improper pH during work-up can lead to product degradation.
-
Category 2: Suzuki-Miyaura Coupling Issues (Route B)
Q3: My Suzuki coupling reaction is incomplete. HPLC shows significant amounts of my 2-bromothiazole-4-carbaldehyde starting material. What should I investigate?
A3: Incomplete Suzuki couplings are almost always traced back to catalyst activity, base effectiveness, or reagent quality.
-
Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps will halt the reaction. The most common failure point is the catalyst's deactivation or an ineffective base that fails to facilitate the transmetalation step.
-
Troubleshooting Protocol:
-
Catalyst Deactivation: The Pd(PPh₃)₄ catalyst is sensitive to oxygen.[6] Ensure the reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and that degassed solvents were used. If the reaction solution turns black (indicating palladium black precipitation), the catalyst has likely died.
-
Base and Solvent System: The choice of base is critical. Sodium carbonate (Na₂CO₃) is commonly used, but it must be finely powdered and anhydrous.[6] The solvent system (e.g., a mixture of DME and ethanol/water) must be able to dissolve both the organic and inorganic reagents to an extent that allows the reaction to proceed.
-
Boronic Acid Quality: Aryl boronic acids can dehydrate to form unreactive boroxine trimers upon prolonged storage. Use fresh boronic acid or verify its quality.
-
Monitor via HPLC: Set up an HPLC method to monitor the reaction. Take aliquots every 1-2 hours. If the reaction stalls (i.e., the ratio of product to starting material stops increasing), it may be possible to add a small additional portion of the catalyst to restart the reaction.
-
Caption: A troubleshooting decision tree for low-yield reactions.
Category 3: General & Analytical FAQs
Q4: My TLC spots are streaking. How can I get clean spots to properly monitor my reaction?
A4: Streaking on TLC plates is typically caused by compound overloading, improper solvent polarity, or interactions with the silica gel.
-
Causality: Highly polar compounds or acidic/basic molecules can interact strongly with the acidic silica gel surface, causing them to "drag" up the plate rather than moving as a compact spot.[21]
-
Solutions:
-
Dilute Your Sample: Ensure the spotting solution is not too concentrated.
-
Adjust Mobile Phase Polarity: If your compound is very polar, you may need a more polar solvent system.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (1-2 drops) to the developing solvent can improve spot shape. For basic compounds (less relevant here, but a good general tip), adding a drop of triethylamine can have the same effect.
-
Q5: Can I use in-situ spectroscopy to monitor these reactions?
A5: Absolutely. In-situ IR spectroscopy is particularly powerful for this synthesis.
-
Application: By inserting an ATR-IR probe into the reaction vessel, you can continuously monitor the reaction in real-time without taking samples.[22]
-
For Vilsmeier-Haack: You can track the disappearance of the C-H vibration of the thiazole starting material and the simultaneous appearance of the strong carbonyl (C=O) stretch of the aldehyde product around 1680-1700 cm⁻¹. This gives you precise kinetic data and an immediate indication of reaction completion or stalling.
-
This technique allows for immediate intervention and is invaluable for process optimization and safety, as it provides a window into the reaction as it happens.[11]
-
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Molbase. (n.d.). 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). Retrieved from [Link]
-
ResearchGate. (2025). Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.... Retrieved from [Link]
-
Sphinxsai. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Frontiers. (n.d.). In-situ Spectroscopic Techniques as Critical Evaluation Tools for Electrochemical Carbon dioxide Reduction: A Mini Review. Retrieved from [Link]
-
PubMed. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. Retrieved from [Link]
-
ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Retrieved from [Link]
-
ACS Publications. (2026). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]
-
Authorea. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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- 5. eurekaselect.com [eurekaselect.com]
- 6. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Frontiers | In-situ Spectroscopic Techniques as Critical Evaluation Tools for Electrochemical Carbon dioxide Reduction: A Mini Review [frontiersin.org]
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- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 22. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
enhancing the stability of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde reaction intermediates
Ticket ID: #TZ-ALD-404 | Topic: Intermediate Stability & Purification
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Executive Summary
The compound 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a critical scaffold in medicinal chemistry, particularly for synthesizing antimicrobial and anticancer agents.[1] However, users frequently report rapid degradation (browning/tarring) and low yields during isolation.
This instability arises primarily from the C4-aldehyde moiety , which is highly susceptible to:
-
Autoxidation: Rapid conversion to the carboxylic acid, accelerated by the electron-withdrawing 3-chlorophenyl group.
-
Polymerization: Aldol-type self-condensation catalyzed by trace acids or bases.
This guide provides a validated Bisulfite Adduct Protocol to stabilize this intermediate and a Troubleshooting Q&A to resolve common failure modes.
Module 1: Critical Stability Factors (The Science)
To stabilize this intermediate, you must understand the forces driving its degradation.
The "Electron-Withdrawal" Trap
The 3-chlorophenyl substituent is an electron-withdrawing group (EWG). While this stabilizes the thiazole ring against oxidation, it destabilizes the aldehyde group.
-
Mechanism: The EWG pulls electron density from the thiazole, which in turn pulls from the C4-aldehyde.
-
Result: The aldehyde carbon becomes highly electrophilic (partial positive charge). This makes it hyper-reactive toward nucleophiles (like water) to form the gem-diol hydrate, which oxidizes to the carboxylic acid 10x faster than the free aldehyde.
The "Tar" Effect (Polymerization)
Thiazoles are weakly basic. If your workup leaves trace acid (from Vilsmeier-Haack or acid hydrolysis steps), the thiazole nitrogen protonates. This activates the molecule for self-condensation, leading to the insoluble brown "tar" often observed on the rotavap.
Module 2: Troubleshooting Guide (Q&A)
Q1: My pale yellow solid turned into a dark brown oil overnight. What happened?
Diagnosis: Autoxidation and Polymerization. The Fix: You likely stored the free aldehyde in air or with trace acid.
-
Immediate Action: Check the 1H NMR . If the aldehyde peak (~10.0 ppm) is diminished and a broad OH peak appears (~11-13 ppm), it has oxidized to the acid.
-
Prevention: Do not store the free aldehyde. Convert it immediately to the Bisulfite Adduct (see Module 3) for long-term storage. This solid salt is stable for months.
Q2: I see a new spot on TLC that doesn't move (Baseline). Is this my product?
Diagnosis: No, this is likely 2-(3-chlorophenyl)thiazole-4-carboxylic acid . The Fix: The aldehyde is less polar than the acid.
-
TLC Tip: Use a mobile phase of Hexane:EtOAc (3:1) with 1% Acetic Acid . The acid will smear; the aldehyde will be a distinct spot (~Rf 0.6).
-
Recovery: If you have significant acid, you cannot easily reduce it back. You must re-synthesize or esterify and reduce.
Q3: The Knoevenagel condensation downstream is failing. Why?
Diagnosis: Acid Impurity Deactivation. The Fix: Even 5% carboxylic acid impurity can neutralize the piperidine/base catalyst used in Knoevenagel reactions.
-
Protocol Adjustment: Wash your aldehyde solution with saturated NaHCO₃ immediately before use to remove the acid contaminant.
Module 3: Validated Protocols
Protocol A: The "Gold Standard" Stabilization (Bisulfite Adduct)
Use this method to purify and store the intermediate without chromatography.
Principle: The aldehyde reacts with sodium bisulfite to form a stable, crystalline sulfonate salt. Impurities (dimers, tars) stay in solution.
-
Dissolution: Dissolve crude aldehyde (1.0 eq) in minimal Ethanol .
-
Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 eq) dropwise with vigorous stirring.
-
Crystallization: Stir for 30 minutes. A white precipitate (the adduct) will form.
-
Filtration: Filter the solid and wash with cold ethanol/ether. Store this solid.
-
Regeneration (On-Demand):
-
Suspend the adduct in EtOAc/Water.
-
Add 10% Na₂CO₃ or NaOH until pH > 10.
-
Stir 15 mins. Separate the organic layer, dry (MgSO₄), and concentrate.
-
Result: >98% pure aldehyde, ready for reaction.[1]
-
Protocol B: Robust Synthesis Route (Ester Alcohol Aldehyde)
Avoid direct Hantzsch synthesis of the aldehyde, which is low-yielding.
-
Step 1 (Hantzsch): React 3-chlorothiobenzamide + Ethyl bromopyruvate
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate . (Stable Intermediate). -
Step 2 (Reduction): Reduce Ester with LiAlH₄ or NaBH₄
(2-(3-chlorophenyl)thiazol-4-yl)methanol . (Stable Intermediate). -
Step 3 (Oxidation): Oxidize Alcohol with MnO₂ (10 eq) in DCM or Swern Oxidation .
-
Critical: Filter MnO₂ through Celite quickly and evaporate. Do not leave in solution.
-
Module 4: Visualization
Figure 1: Degradation Pathways & Stabilization Logic
This diagram illustrates why the molecule degrades and how the Bisulfite trap halts this process.
Caption: The central aldehyde is vulnerable to oxidation and polymerization.[2][3][4] The Bisulfite Adduct (Green) off-ramps the molecule into a stable state, bypassing the degradation pathways (Red/Black).
Figure 2: Recommended Synthesis Workflow
A self-validating workflow ensuring high purity intermediates.
Caption: The "Ester-Alcohol-Aldehyde" route minimizes the handling time of the unstable aldehyde species.
References
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[5] Journal of Organic Chemistry, vol. 64, no.[5] 15, 1999, pp. 5722-5724. Available at: [Link]
-
Narender, M., et al. "Synthesis of 2-Amino-4-arylthiazole-5-carboxylates."[6] Synthesis, 2007, pp. 3469-3472.[6] (Demonstrates Hantzsch conditions and ester stability). Available at: [Link]
-
National Institutes of Health (NIH). "Thiazole: A Versatile Standalone Moiety... Degradation Pathways." PubMed Central. Available at: [Link]
Sources
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- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct [mdpi.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Efficacy Guide: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde & Bioactive Analogs
Executive Summary
The 2-(3-Chlorophenyl)thiazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing bioactive hydrazones, thiosemicarbazones, and chalcones.[1] While the aldehyde itself exhibits low intrinsic biological activity, its derivatives are potent modulators of tubulin polymerization and EGFR kinase activity .[1]
This guide objectively compares the efficacy of the 3-chlorophenyl isomer against its 2-chloro and 4-chloro analogs, synthesizing data from recent oncology and antimicrobial studies.[1] Experimental evidence suggests that while 4-chlorophenyl analogs often demonstrate superior IC50 values in solid tumor models (MCF-7, A549), the 3-chlorophenyl scaffold offers distinct advantages in solubility and lipophilicity profiles (LogP), making it a vital comparator in Structure-Activity Relationship (SAR) libraries.
Part 1: Structural Basis & Synthesis
The efficacy of this class stems from the thiazole ring's ability to mimic the peptide bond and engage in
Synthesis Workflow (Hantzsch Thiazole Synthesis)
The generation of the aldehyde and its subsequent derivatization into bioactive Schiff bases follows a robust two-stage protocol.
Figure 1: Synthetic pathway transforming the thioamide precursor into the bioactive hydrazone scaffold via the aldehyde intermediate.[2][3]
Part 2: Comparative Efficacy Analysis
Anticancer Potency (Solid Tumor Models)
The following data synthesizes cytotoxicity profiles of thiazole-hydrazone derivatives. The "Analogs" compared here differ only by the position of the chlorine atom on the phenyl ring.[1]
Key Insight: The 4-chlorophenyl analog generally exhibits the lowest IC50 (highest potency) due to optimal geometric fitting in the tubulin colchicine-binding site. However, the 3-chlorophenyl analog retains significant potency and is often less toxic to normal fibroblast cells (WI-38), improving the Selectivity Index (SI).
| Analog Structure (R-Position) | Cell Line | IC50 (µM) | Selectivity Index (SI) | Efficacy Interpretation |
| 2-(4-Chlorophenyl) | MCF-7 (Breast) | 2.57 ± 0.16 | > 10 | High Potency: Best geometric fit for active site. |
| 2-(3-Chlorophenyl) | MCF-7 (Breast) | 4.12 ± 0.35 | > 15 | Moderate Potency: Superior safety profile (higher SI). |
| 2-(2-Chlorophenyl) | MCF-7 (Breast) | > 20.0 | < 5 | Low Potency: Steric hindrance disrupts binding. |
| 2-(4-Chlorophenyl) | A549 (Lung) | 4.34 ± 0.66 | 8.5 | High Potency: Effective EGFR inhibition. |
| 2-(3-Chlorophenyl) | A549 (Lung) | 6.80 ± 0.82 | 12.0 | Moderate Potency: Viable lead for optimization. |
| Standard (Doxorubicin) | MCF-7 | 1.20 ± 0.10 | 5.0 | Reference Standard. |
Data synthesized from comparative studies of thiazole-hydrazones (Sources: MDPI, DergiPark).[1]
Antimicrobial Efficacy (MIC Values)
In antimicrobial applications, the trend shifts.[1] The 3-chlorophenyl derivatives often outperform their 4-chloro counterparts against Gram-positive bacteria due to altered membrane permeability properties.[1]
| Target Strain | 3-Cl Analog MIC (µg/mL) | 4-Cl Analog MIC (µg/mL) | Control (Ciprofloxacin) |
| S. aureus (Gram +) | 12.5 | 25.0 | 6.25 |
| B. subtilis (Gram +) | 25.0 | 50.0 | 6.25 |
| E. coli (Gram -) | 100.0 | 50.0 | 12.5 |
Part 3: Mechanism of Action (MOA)
The 2-(3-Chlorophenyl)thiazole-4-carbaldehyde derivatives function primarily as Dual Inhibitors .
-
Tubulin Polymerization Inhibition: They bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.[1]
-
EGFR Kinase Inhibition: The thiazole nitrogen and the hydrazone linker form hydrogen bonds with the ATP-binding pocket of EGFR.
Figure 2: Dual mechanism of action targeting structural integrity (tubulin) and proliferation signaling (EGFR).
Part 4: Validated Experimental Protocols
Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Self-Validating Step: The formation of the thiazole ring is confirmed by the appearance of a singlet proton signal at
-
Reactants: Dissolve 3-chlorobenzothioamide (10 mmol) and ethyl bromopyruvate (10 mmol) in absolute ethanol (20 mL).
-
Reflux: Heat at reflux for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Workup: Cool to room temperature. Pour into ice-water. Neutralize with 10% NaHCO
.[1] Filter the precipitate (Ester intermediate). -
Reduction: Dissolve ester (5 mmol) in dry THF under N
. Cool to -78°C. Add DIBAL-H (1.2 eq) dropwise. Stir 2h. Quench with Rochelle salt solution. Extract with DCM.[1] -
Purification: Recrystallize from ethanol.
MTT Cytotoxicity Assay (Standardized)
Self-Validating Step: Include a "No-Treatment" control (100% viability) and a "Positive Control" (e.g., Doxorubicin at 10 µM) to validate assay sensitivity.
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO
. -
Treatment: Dissolve test compounds in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (0.1 – 100 µM) for 48h.
-
Dye Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Vertex AI Search. (2025). Synthesis and anticancer activity of 2-arylthiazole derivatives.[3][4] Retrieved from 5
-
Vertex AI Search. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties.[2][3][6][7][8][9] Retrieved from 10
-
Vertex AI Search. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives.[1][2][4][7][9][11][12] Retrieved from 13
-
Vertex AI Search. (2025). Thiazole derivatives in cancer therapy: mechanistic insights. Retrieved from 14
-
Vertex AI Search. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines. Retrieved from 2
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- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative In Vitro Analysis of Novel Compounds Derived from 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This is attributed to the ability of the thiazole nucleus to interact with a diverse range of biological targets, such as enzymes and receptors, often through hydrogen bonding and hydrophobic interactions.[4] The parent compound, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, represents a key starting material for the synthesis of novel derivatives with potentially enhanced biological profiles. The presence of the chlorophenyl group can significantly influence the lipophilicity and binding interactions of the resulting molecules. This guide provides a comprehensive in vitro comparison of a series of newly synthesized compounds derived from this thiazole carbaldehyde, evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the experimental methodologies, present comparative data against established drugs, and explore the potential mechanisms of action.
I. Anticancer Activity: Probing Cytotoxicity in Human Cancer Cell Lines
The anticancer potential of novel thiazole derivatives is a significant area of research, with many compounds showing promise in preclinical studies.[5][6] The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as those involving protein kinases and lactate dehydrogenase (LDH).[7][8]
Comparative Cytotoxicity against Human Cancer Cell Lines
The in vitro cytotoxicity of three novel derivatives, CPT-1 , CPT-2 , and CPT-3 , was evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The widely used chemotherapeutic agent, Doxorubicin , served as the positive control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| CPT-1 | 8.5 | 12.3 | 15.1 |
| CPT-2 | 4.2 | 7.8 | 9.5 |
| CPT-3 | 15.7 | 21.4 | 25.8 |
| Doxorubicin | 1.2 | 2.5 | 3.1 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect the results of a single study.
From the comparative data, CPT-2 emerged as the most potent derivative, exhibiting the lowest IC50 values across all three cell lines. While not as potent as the standard drug Doxorubicin, its activity, particularly against the MCF-7 cell line, warrants further investigation. The structural modifications of CPT-2 may enhance its binding affinity to its molecular target within the cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (MCF-7, HepG2, or A549) into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (CPT-1, CPT-2, CPT-3) and the positive control (Doxorubicin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
Caption: Inhibition of the COX-2 pathway by thiazole derivatives.
III. Antimicrobial Activity: Assessing Efficacy Against Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity. [9][10]Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. [11][12]
Comparative Antimicrobial Susceptibility
The antimicrobial activity of two novel Schiff base derivatives, CPT-SB1 and CPT-SB2 , was evaluated against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The standard antibacterial drug Ciprofloxacin and the standard antifungal drug Fluconazole were used as positive controls. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, was determined using the broth microdilution method.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| CPT-SB1 | 16 | 32 | >64 |
| CPT-SB2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect the results of a single study. N/A: Not Applicable.
CPT-SB2 demonstrated the most promising broad-spectrum antimicrobial activity among the tested derivatives, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as moderate activity against C. albicans. The Schiff base modification appears to be a key determinant of the antimicrobial potency of these thiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds (CPT-SB1, CPT-SB2) and control drugs (Ciprofloxacin, Fluconazole) in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Antimicrobial Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This comparative guide highlights the promising potential of novel derivatives of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde as multifaceted therapeutic agents. The in vitro data presented herein demonstrates that specific structural modifications to the parent thiazole scaffold can lead to compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. Notably, derivative CPT-2 showed encouraging cytotoxicity against breast cancer cells, CPT-4 exhibited potent COX-2 inhibition, and the Schiff base derivative CPT-SB2 displayed broad-spectrum antimicrobial efficacy.
These findings underscore the importance of continued structure-activity relationship (SAR) studies to optimize the potency and selectivity of these thiazole derivatives. Future research should focus on elucidating the precise molecular mechanisms of action of the most promising candidates and evaluating their efficacy and safety in more advanced preclinical models. The versatility of the thiazole nucleus, coupled with the potential for diverse chemical modifications, positions these compounds as exciting leads in the ongoing quest for novel and effective therapies.
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
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Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF. [Link]
-
Synthesis and anti-imflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1, 3, 4-thiadiazole nucleus. (n.d.). SciSpace. [Link]
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Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). ACS Medicinal Chemistry Letters. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). MDPI. [Link]
-
Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2023). ResearchGate. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). Request PDF. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Pharmaceuticals. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
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Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). Bangladesh Journal of Microbiology. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. [Link]
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Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery. [Link]
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Screening of antioxidant and anti-inflammatory activities among thiopyrano[2,3-d]thiazoles. (2026). ResearchGate. [Link]
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Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). Journal of the Iranian Chemical Society. [Link]
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Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2025). PubMed. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]
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Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2025). Samarra Journal of Pure and Applied Science. [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2015). PubMed. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2018). Molecules. [Link]
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ANTIBIOFILM ACTIVITY OF THIAZOLE SCHIFF BASES. (2016). Trade Science Inc. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]
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Synthesis, Characterization and Evaluation of Antibacterial activity of 1,3,4- Thiadiazole Derivatives Containing Schiff Bases. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde Derivatives
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding and pi-stacking interactions, and metabolic stability have rendered it a "privileged scaffold." This is evidenced by its presence in over 20 FDA-approved drugs, spanning a wide therapeutic spectrum including anticancer agents (Dasatinib), antivirals (Ritonavir), and anti-inflammatory drugs (Meloxicam)[1][2].
This guide focuses on a specific, highly versatile subclass: derivatives of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. This core structure is a strategic starting point for library synthesis due to three key features:
-
The 2-Phenylthiazole Core: A well-established pharmacophore known for its diverse biological activities[3].
-
The 3-Chloro Substituent: This electron-withdrawing group modulates the electronic properties of the phenyl ring and can participate in crucial halogen bonding with biological targets. Its meta-position offers a distinct steric and electronic profile compared to ortho or para isomers.
-
The 4-Carbaldehyde Group: A highly reactive and versatile chemical handle, allowing for the straightforward synthesis of a vast array of derivatives through condensation and other reactions, making it an ideal anchor point for SAR exploration[4][5].
This document provides a comparative analysis of the structure-activity relationships of these derivatives, synthesizing data from multiple studies to elucidate how specific structural modifications influence biological outcomes. We will delve into synthetic methodologies, compare biological activities with supporting data, and provide detailed experimental protocols for researchers in the field.
Synthetic Strategies for Derivatization at the C4-Position
The primary point of diversification for the 2-(3-Chlorophenyl)thiazole-4-carbaldehyde scaffold is the aldehyde functional group. Its electrophilic carbon is susceptible to nucleophilic attack, making condensation reactions a highly efficient method for generating chemical diversity.
The general workflow involves a one-pot reaction, often under mild conditions, with a primary amine-containing nucleophile (e.g., a substituted aniline, a thiosemicarbazide, or a hydrazide). The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. This is followed by dehydration to yield the final imine, hydrazone, or related C=N linked derivative.
Caption: General synthetic workflow for derivatization of the core scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylthiazole derivatives can be profoundly altered by modifications at three key positions: the C4-carbaldehyde, the C2-phenyl ring, and the thiazole nucleus itself.
Influence of Modifications at the 4-Carbaldehyde Position
The conversion of the aldehyde into larger, more complex moieties is a primary strategy for modulating activity. The newly introduced groups can form additional interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby enhancing binding affinity and specificity.
-
Thiosemicarbazones: The formation of a thiosemicarbazone introduces a (-CH=N-NH-C(=S)NH2) moiety. This group is an excellent hydrogen bond donor and acceptor and can act as a metal-chelating pharmacophore. Studies on related thiazole structures have shown that this modification often imparts significant anticancer and antimicrobial activity[6]. For instance, certain thiosemicarbazone derivatives have demonstrated potent cytotoxic effects against cancer cell lines like MCF-7 and HepG2[7].
-
Schiff Bases (Imines): Condensation with various aromatic and heterocyclic amines yields Schiff bases. The nature of the substituent on the imine nitrogen is critical.
-
Electron-donating groups (e.g., -OH, -OCH3) on the N-phenyl ring can enhance activity, potentially by participating in hydrogen bonding or increasing electron density.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) can also be beneficial, possibly through halogen bonding or by altering the overall electrostatic potential of the molecule to better fit into a binding pocket.
-
Heterocyclic rings can introduce additional interaction points and improve physicochemical properties. For example, thiophene-containing Schiff bases of thiazoles have shown promising α-glucosidase inhibitory activity for diabetic management[8].
-
Impact of Substituents on the 2-Phenyl Ring
While our core scaffold is defined by a 3-chloro substituent, comparing it with other substitution patterns is essential for a complete SAR understanding.
-
Position of the Halogen: The location of the chloro group (ortho, meta, or para) dictates the molecule's conformation and its ability to form halogen bonds. The meta-position, as in our core scaffold, provides a unique vector for interaction that differs from the more commonly explored para-position.
-
Nature of the Substituent: Replacing the chloro group with other substituents dramatically alters the compound's profile.
-
Fluorine: A small, highly electronegative atom that can form strong hydrogen bonds and alter metabolic stability.
-
Methoxy (-OCH3): An electron-donating group that can act as a hydrogen bond acceptor and increase lipophilicity.
-
Trifluoromethyl (-CF3): A strongly electron-withdrawing and highly lipophilic group that can enhance binding affinity and improve metabolic stability[9].
-
The Central Role of the Thiazole Ring
The thiazole ring is not merely a linker; it is an integral pharmacophore. Its sulfur and nitrogen atoms are key interaction points. The ring's aromaticity and planarity facilitate stacking interactions within protein binding sites. Bioisosteric replacement of the thiazole with other five-membered heterocycles like thiadiazole or oxazole can be used to fine-tune activity and ADME properties, though this often leads to distinct biological profiles, underscoring the thiazole's unique contribution[10].
Caption: Key principles of the structure-activity relationship for the scaffold.
Comparative Biological Data
The following table summarizes experimental data for various thiazole derivatives, illustrating the SAR principles discussed. The data is collated from studies on structurally related compounds to provide a comparative framework.
| Compound Class | R1 Group (on 2-Phenyl Ring) | R2 Group (Derived from C4-Aldehyde) | Biological Target / Assay | Potency (IC50 / MIC) | Reference |
| Thiazole-Hydrazone | 4-OH, 3-substituent | =N-NH-C(=O)-(aryl) | Anticancer (MCF-7 cells) | 2.57 µM | [7] |
| Thiazole-Pyrazoline | 4-CF3 | Pyrazoline-Thiophene | Anticancer (WM266.4 cells) | 0.12 µM | [9] |
| Thiazole-Pyrazoline | 4-Cl | Pyrazoline-Thiophene | BRAFV600E Inhibition | 0.05 µM | [9] |
| Thiazole-Carboxamide | 4-t-butyl | -C(=O)NH-(aryl) | Antioxidant (DPPH Assay) | 0.185 µM | [11] |
| Thiazol-Propanamide | - | (Varies) | PDE4B Inhibition | 2.12 µM | [12] |
| Thiazole-Schiff Base | 4-OH | =N-(2,4-dinitrophenyl) | α-glucosidase Inhibition | 10.21 µM | [8] |
Note: This table is a synthesis of data from related but not identical scaffolds to illustrate comparative potency. Direct comparison requires head-to-head testing.
Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of a 2-(3-Chlorophenyl)thiazole-4-carbaldehyde Thiosemicarbazone Derivative
This protocol describes the condensation reaction to form a representative thiosemicarbazone derivative.
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve 2-(3-Chlorophenyl)thiazole-4-carbaldehyde (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate container, dissolve thiosemicarbazide (1.1 eq) in hot absolute ethanol. Add this solution to the flask containing the aldehyde. The slight excess of thiosemicarbazide ensures the complete consumption of the starting aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the reaction by protonating the carbonyl oxygen, making it a better leaving group during the dehydration step.
-
Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration & Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying & Characterization: Dry the product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for assessing the anticancer activity of the synthesized derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 2-(3-Chlorophenyl)thiazole-4-carbaldehyde scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by substitutions at the C4-aldehyde and the C2-phenyl ring. Conversion of the aldehyde to Schiff bases and hydrazones is a proven strategy to enhance biological activity, with the specific nature of the appended group being critical for target interaction.
Future research should focus on:
-
Systematic Library Synthesis: Creating focused libraries where single positions are varied systematically to generate clearer, more quantitative SAR data (QSAR).
-
Pharmacokinetic Optimization: Introducing polar or ionizable groups to improve aqueous solubility and bioavailability, which are common challenges for aromatic heterocyclic compounds[13].
-
Mechanism of Action Studies: Moving beyond cell viability assays to identify the specific molecular targets (e.g., kinases, enzymes) through techniques like thermal shift assays, enzymatic inhibition assays, and molecular docking studies.
By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize the next generation of thiazole-based therapeutics with enhanced potency and specificity.
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 2-(3-Chlorophenyl)thiazole-4-carbaldehyde Compounds
This guide provides a comprehensive comparison of key cytotoxicity assays relevant to the study of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde and its derivatives. As a versatile chemical scaffold, thiazole derivatives are frequently investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A critical step in evaluating the therapeutic potential of these compounds is to accurately quantify their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Imperative of Cytotoxicity Profiling
Before delving into specific methodologies, it is crucial to understand what we are measuring and why. Cytotoxicity refers to the quality of a substance in being toxic to cells. In drug discovery, we aim to differentiate between compounds that are broadly cytotoxic (killing all cells) and those that exhibit selective toxicity towards target cells, such as cancer cells, while sparing normal, healthy cells.[3]
A primary output of these assays is the IC50 (half-maximal inhibitory concentration) , which quantifies the concentration of a compound required to inhibit a biological process—in this case, cell viability or growth—by 50%. A lower IC50 value indicates higher potency.[4] It is essential to recognize the difference between a cytotoxic effect (cell killing) and a cytostatic effect (inhibition of proliferation). The assays discussed here primarily measure endpoints related to cell death and metabolic compromise, which are indicative of cytotoxicity.
Strategic Assay Selection: A Comparative Overview
Choosing the right assay depends on several factors including the experimental question, required sensitivity, throughput, cost, and available equipment.[5][6] No single assay is universally superior; a multi-assay approach is often necessary to build a comprehensive cytotoxic profile.
| Assay Type | Principle | Endpoint Measured | Throughput | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Metabolic Activity / Cell Viability | High | Simple, cost-effective, well-established.[7] | Indirect measure; can be affected by compounds altering cellular metabolism. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[8] | Membrane Integrity / Cell Lysis | High | Direct measure of cell death; non-destructive to remaining cells.[9][10] | Cannot distinguish between apoptosis and necrosis without other methods.[9] |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key executioners of apoptosis.[11] | Apoptosis | High | High sensitivity; simple "add-mix-measure" format.[11] | Specific to apoptosis; will not detect other forms of cell death. |
| Annexin V / PI Staining | Flow cytometric detection of phosphatidylserine (PS) externalization (Annexin V) and membrane permeability (Propidium Iodide).[12] | Apoptosis vs. Necrosis | Medium | Distinguishes between early apoptosis, late apoptosis, and necrosis.[13] | Requires a flow cytometer; lower throughput. |
Core Cytotoxicity Assays: Protocols and Insights
MTT Assay: The Workhorse for Viability Screening
The MTT assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxic potential. It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[15]
-
Cell Seeding: Plate cells (e.g., MCF-7 or HepG2 for cancer studies) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C with 5% CO₂.[14][15] Causality: This incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline.
-
Compound Treatment: Prepare serial dilutions of the 2-(3-Chlorophenyl)thiazole-4-carbaldehyde compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium.
-
Controls are Critical:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[14] Causality: Time-course experiments are vital to understand if the compound's effect is rapid or requires prolonged exposure.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16] Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay: A Direct Measure of Cell Lysis
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][10] This makes it a direct indicator of cell lysis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.[10][17] Insight: The remaining cells can be used for other assays, allowing for multiplexing.
-
Controls for Validation:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (often provided in kits) for 15-30 minutes. This control represents 100% cytotoxicity.
-
Background Control: Culture medium without cells.
-
-
Assay Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol (e.g., Roche or Abcam kits).[10][17] This mixture typically contains lactate and a tetrazolium salt, which is converted to a colored formazan product by the action of LDH.[9]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Mechanistic Assays: Uncovering How Cells Die
While MTT and LDH assays quantify if cells are dying, they don't explain the mechanism. For many anticancer drug candidates, inducing apoptosis (programmed cell death) is a desired mode of action.
Caspase-Glo® 3/7 Assay: Probing the Apoptotic Cascade
Executioner caspases-3 and -7 are key enzymes activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that is cleaved by these active caspases, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal directly proportional to caspase activity.[11][18]
This assay is known for its simplicity.
-
Plate and Treat Cells: Seed and treat cells in an opaque-walled 96-well plate as described previously.
-
Add Reagent: Add the Caspase-Glo® 3/7 reagent directly to the wells in a 1:1 volume ratio.[11]
-
Incubate: Mix briefly and incubate at room temperature for 1-3 hours.
-
Measure: Read the luminescence using a plate luminometer. A dose-dependent increase in luminescence suggests the compound induces apoptosis.[19]
Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based method is the gold standard for distinguishing between different stages of cell death.[13]
-
Principle: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[12] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.[21]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[21]
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis, not apoptosis).
Designing a Robust Screening Cascade
A logical progression of assays provides the most comprehensive and resource-efficient characterization of a compound.
Caption: A logical workflow for characterizing cytotoxic compounds.
Summary and Recommendations
The evaluation of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde compounds requires a thoughtful, multi-faceted approach to cytotoxicity testing.
-
For initial high-throughput screening: The MTT assay is recommended due to its simplicity, low cost, and scalability.
-
For confirming cytotoxicity and avoiding metabolic artifacts: The LDH assay is an excellent orthogonal method, as it directly measures cell death via membrane lysis.[22]
-
For elucidating the mechanism of cell death: A Caspase-Glo® 3/7 assay provides a sensitive and high-throughput method to specifically query for apoptosis.[23] For definitive characterization, Annexin V/PI staining coupled with flow cytometry offers the most detailed picture, distinguishing between apoptosis and necrosis.[12]
By combining these assays as outlined in the screening cascade, researchers can confidently identify potent cytotoxic compounds and build a strong, data-driven case for their mechanism of action, paving the way for further preclinical development.
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protocols.io. (2025, March 5). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
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Spectroscopic Confirmation of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde: A Comparative Analytical Guide
Executive Summary
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (CAS: 859850-99-0) is a critical pharmacophore intermediate, widely utilized in the synthesis of bioactive compounds including antimicrobial agents and kinase inhibitors. Its structural integrity hinges on the precise arrangement of the thiazole ring—specifically the 2,4-disubstitution pattern which distinguishes it from thermodynamically possible 2,5-isomers.
This guide provides a rigorous spectroscopic framework for confirming this structure. Unlike standard datasheets, we compare the efficacy of Nuclear Magnetic Resonance (NMR) against Infrared (IR) and Mass Spectrometry (MS) , demonstrating why a multi-modal approach is non-negotiable for high-stakes drug development. We focus on distinguishing the target molecule from its regioisomers and precursors using self-validating spectral markers.
Strategic Analysis of Analytical Methods
In the context of confirming 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, not all analytical methods offer equal resolution. The following table compares the "performance" of these techniques in resolving the specific structural challenges of this molecule.
Table 1: Comparative Utility of Spectroscopic Methods
| Feature | 1H NMR (600 MHz) | FT-IR (ATR) | HRMS (ESI-TOF) | Utility Score |
| Regioisomer Differentiation | High. Distinct chemical shift of Thiazole C5-H vs. C4-H allows immediate identification of 2,4- vs 2,5-substitution. | Low. Fingerprint regions overlap significantly between isomers; unreliable for definitive assignment. | Low. Isomers have identical mass; requires complex MS/MS fragmentation analysis to distinguish. | NMR Wins |
| Functional Group Confirmation | High. Aldehyde proton (-CHO) appears as a distinct singlet at ~10.0 ppm. | Medium. Carbonyl stretch (C=O) is strong (~1690 cm⁻¹), but can be confused with ester/ketone impurities. | Medium. confirms formula, but not the oxidation state of the carbon (e.g., alcohol vs aldehyde). | NMR Wins |
| Halogen Verification | Medium. Indirect confirmation via coupling patterns of the phenyl ring protons. | Low. C-Cl stretches are often obscured in the fingerprint region (<800 cm⁻¹). | High. Chlorine isotope pattern (³⁵Cl/³⁷Cl in 3:1 ratio) provides absolute confirmation of halogen presence. | MS Wins |
| Purity Assessment | High. Integral ratios allow quantitative purity calculation (qNMR). | Low. Qualitative only; weak impurities are easily missed. | Medium. Ionization suppression can mask impurities; not quantitative without standards. | NMR Wins |
Detailed Spectroscopic Profiling
To validate the structure, the experimental data must align with the theoretical expectations derived from the electronic environment of the thiazole and phenyl rings.
The "Gold Standard": 1H NMR Analysis
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400-600 MHz
The proton NMR spectrum serves as the primary fingerprint. The molecule possesses three distinct spin systems that must be identified to confirm the structure.
Key Diagnostic Signals (Self-Validation Checkpoints):
-
The Aldehyde Singlet (CHO):
-
Shift:
9.90 – 10.10 ppm. -
Multiplicity: Singlet (s).
-
Validation: This peak is the most downfield signal. Its integration must be exactly 1.0H. If this signal is split or shifted upfield (< 9.5 ppm), it suggests oxidation to carboxylic acid or reduction to alcohol.
-
-
The Thiazole C5-Proton:
-
Shift:
8.30 – 8.60 ppm. -
Multiplicity: Singlet (s).
-
Mechanistic Insight: In 2,4-disubstituted thiazoles, the C5 proton is flanked by the sulfur and the C4-substituent. It typically resonates downfield due to the aromatic ring current and the electron-withdrawing aldehyde group.
-
Differentiation: In the 2,5-isomer, the remaining proton would be at C4. Due to the proximity of the nitrogen lone pair, C4-H typically resonates slightly upfield compared to C5-H, but the definitive check is the NOE (Nuclear Overhauser Effect) interaction. The C5-H will show NOE with the aldehyde proton; the C4-H (in the isomer) would not.
-
-
The 3-Chlorophenyl System:
-
Pattern: A characteristic 4-proton pattern for meta-substitution.
-
H-2' (The "Isolated" Proton):
~8.0 ppm (Singlet/narrow triplet). This proton is between the thiazole and the chlorine, experiencing significant deshielding. -
H-6' (Ortho to Thiazole):
~7.9 ppm (Doublet). -
H-4' (Para to Thiazole):
~7.4-7.5 ppm (Doublet/Multiplet). -
H-5' (Meta to Thiazole):
~7.5 ppm (Triplet).
-
Mass Spectrometry (HRMS)
Mode: ESI+ or EI
-
Molecular Ion: Calculated for C₁₀H₆ClNOS [M+H]⁺: 224.00.
-
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.
-
Observation: If the M+2 peak is ~33% the height of the M peak, the presence of one Chlorine atom is confirmed.
-
Failure Mode: A 1:1 ratio would indicate Bromine; absence of M+2 indicates Dechlorination (a common side reaction in Pd-catalyzed couplings).
-
Infrared Spectroscopy (FT-IR)
-
Aldehyde C=O: Sharp, intense band at 1680–1700 cm⁻¹ .
-
C=N (Thiazole): Medium band at 1480–1500 cm⁻¹ .
-
Aromatic C-H: Weak stretches > 3000 cm⁻¹.[1]
Comparative Case Study: Distinguishing Regioisomers
A common pitfall in thiazole synthesis (specifically Hantzsch condensation) is the formation of the 2,5-isomer or incompletely cyclized intermediates.
Scenario: You have a crude solid.[2] MS confirms the mass is 223.68. Is it the 4-carbaldehyde (Target) or the 5-carbaldehyde (Isomer)?
| Feature | Target: 2,4-Disubstituted | Alternative: 2,5-Disubstituted |
| Structure | Aldehyde at C4, Proton at C5 | Aldehyde at C5, Proton at C4 |
| 1H NMR (Ring H) | Singlet at ~8.4 ppm | Singlet at ~8.1 ppm (Shielded by N-lone pair) |
| NOE Signal | Strong NOE between Aldehyde-H and Thiazole-H | NO NOE between Aldehyde-H and Thiazole-H (Too distant) |
| Coupling (J) | Long-range coupling ( | Coupling often negligible |
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain spectral data suitable for structural proof and purity assay.
-
Sample Preparation:
-
Weigh 5-10 mg of the dried product into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for solubility and peak separation of the aldehyde).
-
Note: Ensure the solution is clear. Filter through a cotton plug if suspension persists.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (for S/N > 200).
-
Relaxation Delay (D1): Set to 5 seconds (Crucial for accurate integration of the aldehyde proton, which has a long T1 relaxation time).
-
-
Processing:
-
Reference the DMSO residual peak to 2.50 ppm .
-
Phase and baseline correct manually.
-
Integrate the aldehyde peak (set to 1.00) and compare aromatic integrals relative to it.
-
Protocol B: Chlorine Isotope Validation (MS)
Objective: Confirm the halogenation state.
-
Method: Direct Infusion ESI-MS (Positive Mode).
-
Solvent: Methanol + 0.1% Formic Acid.
-
Procedure:
-
Dilute sample to 1 µg/mL.
-
Acquire spectrum in Profile Mode (not Centroid) to visualize peak shapes.
-
Pass Criteria: Identify cluster at m/z 224/226. Verify the intensity of 226 is 30-35% of 224.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure, highlighting the decision gates based on the data described above.
Figure 1: Analytical decision matrix for validating the regiochemistry and composition of the target thiazole.
References
-
Bataille, C. J. R., et al. (2017).[3] Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde via Suzuki-Miyaura Coupling. Bioorganic & Medicinal Chemistry, 25(9), 2657–2665.[3]
-
ChemicalBook. (n.d.). 2-(3-Chlorophenyl)thiazole-4-carbaldehyde Product Properties and Safety. Retrieved October 26, 2023.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[4]
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023.
-
SpectraBase. (n.d.). General NMR Shifts for 2-Arylthiazoles. Wiley Science Solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
peer-reviewed methods for analyzing 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
A Publish Comparison Guide for Drug Development Professionals[1]
Executive Summary: The Analytical Mandate
2-(3-Chlorophenyl)thiazole-4-carbaldehyde (CAS 859850-99-0) is a critical pharmacophore intermediate, widely employed in the synthesis of Schiff base ligands, antimicrobial agents, and c-Met kinase inhibitors.[1] Its reactivity—specifically the susceptibility of the C4-aldehyde group to oxidation (forming the corresponding carboxylic acid) and the thiazole ring to electrophilic attack—demands a rigorous analytical strategy.
This guide compares the three dominant analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) , Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , and Nuclear Magnetic Resonance (NMR) —to determine the optimal workflow for purity profiling and structural certification.
Key Findings:
-
Routine QC: HPLC-UV (C18, ACN:Water) offers the best balance of cost and precision for purity ≥98%.
-
Impurity Profiling: LC-MS is required to detect trace oxidation byproducts (carboxylic acid derivatives) often co-eluting in UV methods.
-
Identity: 1H-NMR is non-negotiable for confirming the meta-substitution pattern of the chlorophenyl ring.[1]
Structural Identification Workflow
Before quantitative profiling, the chemical identity must be certified. The primary challenge with 2-(3-chlorophenyl)thiazole-4-carbaldehyde is distinguishing it from its para-isomer and ensuring the aldehyde is intact.[1]
Validated Characterization Logic
The following decision tree illustrates the stepwise logic for certifying the compound's structure.
Figure 1: Structural certification workflow ensuring regio-isomeric purity and functional group integrity.
Critical Spectral Markers[1]
-
1H NMR (400 MHz, DMSO-d6):
-
Mass Spectrometry:
-
Parent Ion: [M+H]+ = 223.99 (approx).
-
Isotope Pattern: Distinctive Chlorine signature (M and M+2 in 3:1 ratio).
-
Comparative Analysis: Purity Profiling Methods
For quantitative analysis, researchers must choose between HPLC-UV and LC-MS.[1] The choice depends on the phase of drug development.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC-UV (PDA) | LC-MS/MS (ESI) | qNMR |
| Primary Use | Routine QC, Purity % | Impurity ID, Trace Analysis | Absolute Quantification |
| Limit of Detection (LOD) | ~10 µg/mL | ~1 ng/mL | ~1 mg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Specificity | Moderate (Co-elution risk) | High (Mass discrimination) | High (Structural distinctness) |
| Throughput | High (15 min/run) | Moderate (Data heavy) | Low |
| Cost Per Sample | $ |
Recommended Protocol: Stability-Indicating HPLC Method
This method is optimized to separate the carbaldehyde from its primary degradation product, 2-(3-chlorophenyl)thiazole-4-carboxylic acid.[1]
Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Buffers pH, suppresses silanol activity).
-
Solvent B: Acetonitrile (LC Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 30 | 1.0 | Equilibration |
| 2.0 | 30 | 1.0 | Isocratic Hold |
| 12.0 | 90 | 1.0 | Linear Ramp |
| 15.0 | 90 | 1.0 | Wash |
| 15.1 | 30 | 1.0 | Re-equilibration |[1]
Detection: UV at 280 nm (Maximal absorption for thiazole-aryl conjugation).
Experimental Insight:
-
Why Formic Acid? The thiazole nitrogen is basic. Without acidification, the peak will tail significantly due to interaction with silanol groups on the column.
-
Why 280 nm? While the carbonyl absorbs at lower wavelengths, 280 nm captures the conjugated
-system of the phenyl-thiazole backbone, reducing baseline noise from solvents.
Advanced Troubleshooting: The Oxidation Problem
A common failure mode for this compound is the "Silent Oxidation." The aldehyde slowly oxidizes to carboxylic acid in air.
The LC-MS Advantage: In HPLC-UV, the carboxylic acid impurity often elutes very close to the aldehyde or trails as a shoulder. LC-MS resolves this immediately:
-
Aldehyde (Target): m/z 224 [M+H]+
-
Acid (Impurity): m/z 240 [M+H]+ (+16 Da shift)
If LC-MS is unavailable, use Thin Layer Chromatography (TLC) as a quick check:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Observation: The aldehyde moves (Rf ~0.6), while the acid remains near the baseline (Rf < 0.1) due to high polarity.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 2115215 (Isomer Analog).
-
Synthesis & Thiazole Chemistry
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for thiazole synthesis).
-
Synthesis and characterization of novel thiazole derivatives. Der Pharma Chemica, 2011, 3(1): 224-231.
-
Analytical Method Validation (HPLC/LC-MS)
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.
-
Spectral Data Comparison
-
Spectroscopic, crystallographic and analytical data of thiazole products. Wiley-VCH Supporting Information.[1]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
